Dillapiol

Description

Dillapiol has been reported in Pimpinella serbica, Perilla frutescens, and other organisms with data available.

a plant based insecticide; structure in first source

Properties

IUPAC Name |

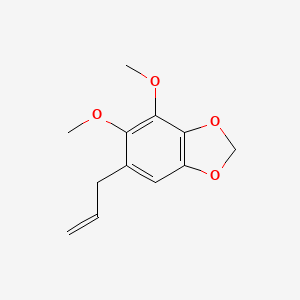

4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKYNOPXHGPMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1CC=C)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Record name | dillapiole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dillapiole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862007 | |

| Record name | Dill apiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

285.00 to 292.00 °C. @ 760.00 mm Hg | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-31-1, 8025-95-4 | |

| Record name | Dill apiole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apiole (dill) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resins, oleo-, parsley | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008025954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dill apiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILLAPIOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29.5 °C | |

| Record name | Dillapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dillapiol Biosynthesis Pathway in Anethum graveolens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillapiol, a phenylpropanoid compound found in the essential oil of dill (Anethum graveolens), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for exploring its therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Anethum graveolens, detailing the enzymatic steps, presenting available quantitative data, and outlining the experimental protocols used to elucidate this pathway.

The Phenylpropanoid Precursor Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. This foundational pathway involves a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). These enzymes work in concert to produce p-Coumaroyl-CoA, a key intermediate that serves as a precursor for numerous specialized metabolites, including this compound.

Core Biosynthesis of this compound

The dedicated pathway leading to this compound involves further modifications of the phenylpropanoid skeleton. A key enzyme in this process in Anethum graveolens is a regioselective O-methyltransferase.

Key Enzyme: S-adenosyl-L-methionine-dependent O-methyltransferase 1 (AgOMT1)

Research has identified Anethum graveolens O-methyltransferase 1 (AgOMT1) as a pivotal enzyme in the final step of this compound biosynthesis.[1] This enzyme catalyzes the methylation of the ortho-hydroxy group of 6-hydroxymyristicin to produce this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway in Anethum graveolens.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Apparent Km (µM) | Source Species |

| AgOMT1 | 6-hydroxymyristicin | 3.5 | Anethum graveolens[1] |

Table 2: Metabolite Accumulation in Anethum graveolens

| Plant Part/Developmental Stage | This compound Concentration (relative abundance) | Apiole Concentration (relative abundance) | Source |

| Young Seedlings | High | High | [1] |

| Flowering Plants | Negligible | Negligible | [1] |

| Dry Seeds | Negligible | Negligible | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Enzyme Assay for O-Methyltransferase (AgOMT1) Activity

This protocol is adapted from studies on plant O-methyltransferases.

a. Recombinant Enzyme Expression and Purification:

-

The coding sequence of AgOMT1 is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

The vector is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight.

-

Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

-

The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

The purity and concentration of the enzyme are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

b. Enzyme Activity Assay:

-

The standard assay mixture (total volume of 100 µL) contains:

-

100 mM Tris-HCl (pH 7.5)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

0.5 mM 6-hydroxymyristicin (substrate)

-

0.1 mM S-adenosyl-L-methionine (SAM) (methyl donor)

-

Purified AgOMT1 enzyme (1-5 µg)

-

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for 30 minutes.

-

The reaction is stopped by the addition of 10 µL of 6 M HCl.

-

The product (this compound) is extracted with an equal volume of ethyl acetate (B1210297).

-

The organic phase is collected, evaporated to dryness, and redissolved in a suitable solvent for analysis.

-

The product is identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound and its Precursors by GC-MS

This protocol outlines the extraction and quantification of phenylpropanoids from Anethum graveolens tissues.

a. Sample Preparation and Extraction:

-

Fresh plant tissue (e.g., leaves, stems, roots) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

A known weight of the powdered tissue (e.g., 100 mg) is extracted with a suitable solvent (e.g., 1 mL of ethyl acetate or hexane) containing an internal standard (e.g., tetradecane).

-

The mixture is vortexed vigorously and sonicated for 30 minutes.

-

The sample is centrifuged at high speed (e.g., 13,000 rpm) for 15 minutes.

-

The supernatant (organic phase) is carefully transferred to a new vial.

-

The extraction is repeated twice, and the organic phases are pooled.

-

The pooled extract is concentrated under a gentle stream of nitrogen gas to a final volume of 100 µL.

b. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

-

Quantification:

-

Identification of this compound and its precursors is based on comparison of their retention times and mass spectra with authentic standards.

-

Quantification is performed by constructing a calibration curve for each compound using the internal standard method.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the steps for analyzing the expression levels of genes involved in the this compound biosynthesis pathway.

a. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from different tissues of Anethum graveolens using a commercial plant RNA extraction kit or the TRIzol method.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer (A260/280 and A260/230 ratios) and agarose gel electrophoresis.

-

First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions.

b. qRT-PCR:

-

Gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, AgOMT1) and a reference gene (e.g., actin or ubiquitin) are designed using software like Primer3.

-

The qRT-PCR reaction is performed in a 20 µL volume containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA template

-

6 µL of nuclease-free water

-

-

The thermal cycling conditions are typically:

-

Initial denaturation at 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation at 95°C for 15 seconds.

-

Annealing/Extension at 60°C for 1 minute.

-

-

-

A melting curve analysis is performed at the end of the amplification to verify the specificity of the product.

-

The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound from L-phenylalanine.

Experimental Workflow for Gene Identification and Characterization

Caption: Workflow for identifying and characterizing this compound biosynthesis genes.

Conclusion

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Anethum graveolens. The identification and characterization of key enzymes, particularly AgOMT1, have significantly advanced our understanding of how this important phenylpropanoid is synthesized. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and scientists in the fields of plant biochemistry, metabolic engineering, and drug development. Further research is warranted to fully elucidate the regulatory mechanisms governing this pathway and to explore the potential for enhancing this compound production through biotechnological approaches.

References

Natural sources and abundance of Dillapiol in Piper species

An In-depth Technical Guide on the Natural Sources and Abundance of Dillapiol in Piper Species

Introduction

This compound (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] It is a significant constituent of the essential oils of several plant species, most notably within the Piper (Piperaceae) genus.[1][2] This compound has garnered substantial interest from the scientific and drug development communities due to its wide range of biological activities, including antifungal, insecticidal, larvicidal, anti-inflammatory, and antimicrobial properties.[3][4][5] Furthermore, this compound serves as a valuable natural precursor for the semi-synthesis of various derivatives with enhanced pharmacological potential.[1][4]

This technical guide provides a comprehensive overview of the natural sources and abundance of this compound in Piper species. It includes a detailed compilation of quantitative data, standardized experimental protocols for extraction and analysis, and a visualization of the biosynthetic pathway, designed for researchers, scientists, and professionals in drug development.

Natural Sources and Abundance of this compound in Piper Species

This compound is found in numerous species within the Piper genus, though its concentration can vary significantly based on the species, geographical origin, plant part, and developmental stage.[5][6][7] Piper aduncum is particularly recognized as a primary source, with some chemotypes containing exceptionally high concentrations of this compound in their essential oils.[1][3][5] This variability underscores the importance of chemotyping in selecting plant material for this compound extraction. The following table summarizes the reported abundance of this compound in various Piper species.

| Piper Species | Plant Part | Geographical Origin | This compound Content (% of Essential Oil) |

| Piper aduncum | Leaves | Brazilian Amazon, Brazil | 35 - 90[5][8] |

| Piper aduncum | Leaves | Brazilian Amazon, Brazil | up to 91.07[9] |

| Piper aduncum | Leaves | Brazilian Amazon, Brazil | 30 - 97[10] |

| Piper aduncum | Leaves | North Brazil | 45.9[11] |

| Piper aduncum | Leaves | Panama | High concentration (unspecified %)[12] |

| Piper aduncum | Fresh Leaves | Not Specified | 68.4 - 69.2[12] |

| Piper aduncum | Inflorescences | Not Specified | 83.1 - 87.5[12] |

| Piper guineense | Aerial Parts | São Tomé e Príncipe | Elevated amounts (unspecified %)[13][14] |

| Piper guineense | Leaves | Not Specified | 44.8[11][14] |

| Piper hispidum | Leaves | Panama | High concentration (unspecified %)[12] |

| Piper solmsianum | Seedlings | Not Specified | Present (unspecified %)[7] |

| Piper gaudichaudianum | Seedlings | Not Specified | Present (unspecified %)[7] |

Experimental Protocols

The extraction and quantification of this compound from Piper species are critical for research and development. The following protocols describe standard methodologies for obtaining and analyzing this compound-rich essential oil.

Essential Oil Extraction by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from Piper species.[1][15] This technique involves the co-distillation of plant material with water.

Materials and Equipment:

-

Fresh or dried leaves of Piper species

-

Round-bottom flask (2-5 L)

-

Clevenger-type apparatus

-

Heating mantle

-

Condenser

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves of P. aduncum) in the shade to reduce moisture content. Once dried, coarsely grind the material to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Place approximately 300-500 g of the prepared plant material into a 5 L round-bottom flask.[15] Add distilled water to fully submerge the material, typically around 1.5-3 L.[1][15]

-

Hydrodistillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle to boil the water.

-

Collection: Continue the distillation for 3-4 hours.[1] The steam and volatile oil vapor will rise, cool in the condenser, and collect in the graduated arm of the Clevenger apparatus. The less dense essential oil will separate and float on top of the aqueous distillate.

-

Drying and Storage: Carefully collect the separated essential oil. Dry the oil over anhydrous sodium sulfate to remove residual water.[1][15] Filter the dried oil and store it in a sealed, airtight glass vial in a cool, dark place (e.g., at 4°C) to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the chemical constituents of essential oils.[10]

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Fused silica (B1680970) capillary column (e.g., TR-5, 30 m x 0.25 mm x 0.25 µm)[10]

-

Helium (carrier gas)

-

Dillapiole-rich essential oil sample

-

Solvent (e.g., hexane (B92381) or methanol)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a diluted solution of the essential oil sample (e.g., 1 mg/mL) in an appropriate solvent like hexane.[10]

-

GC-MS Instrument Setup:

-

Injector: Set the temperature to 250°C and use a splitless injection mode.[10]

-

Carrier Gas: Use ultrapure helium at a constant flow rate of 1.0 mL/min.[10]

-

Oven Temperature Program: Program the oven temperature to ramp appropriately to separate the components. A typical program might be: start at 90°C, ramp to 160°C at 2.5°C/min, then ramp to 290°C at 10°C/min.[10]

-

Mass Spectrometer: Set the ion source to electron impact (EI) at 70 eV.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The components will be separated based on their boiling points and polarity in the column and then fragmented and detected by the mass spectrometer.

-

Component Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values.[10]

-

Quantification: Determine the relative percentage of each component by integrating the peak area in the total ion chromatogram (TIC). The dillapiole (B1196416) content is expressed as a percentage of the total oil composition.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the standard workflow from the collection of plant material to the final analysis of this compound content.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway. A key step in its formation involves the methylation of the precursor 6-hydroxymyristicin, a reaction catalyzed by specific O-methyltransferase enzymes.[16][17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy Dillapiole | 484-31-1 [smolecule.com]

- 5. Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Essential Oils from Neotropical Piper Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ontogenetic Changes in the Chemical Profiles of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Dillapiole - HerbPedia [herbpedia.wikidot.com]

- 12. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications [mdpi.com]

- 13. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Dillapiol: A Comprehensive Technical Guide to its Chemical Structure and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillapiol is a naturally occurring organic compound and a significant component of the essential oils extracted from various plants, most notably from dill weed (Anethum graveolens) and fennel root (Foeniculum vulgare).[1] Chemically classified as a phenylpropanoid, this compound is structurally related to other well-known compounds such as apiole, with the distinction of a different methoxy (B1213986) group positioning on the benzene (B151609) ring. This compound has garnered considerable interest in the scientific community for its synergistic effects with certain insecticides, similar to piperonyl butoxide, which is attributed to the inhibition of the MFO enzyme in insects. This technical guide provides an in-depth overview of the chemical structure and comprehensive spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support its identification, characterization, and further application in research and development.

Chemical Structure

The chemical structure of this compound is fundamental to understanding its spectroscopic properties and biological activity. Its IUPAC name is 4,5-Dimethoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole, and its molecular formula is C12H14O4, with a molar mass of 222.240 g·mol−1.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.0 - 6.5 | m | 1H | Aromatic CH |

| 5.9 - 6.0 | m | 1H | Allyl CH |

| 5.0 - 5.2 | m | 2H | Allyl =CH₂ |

| 3.8 - 4.0 | s | 6H | 2 x OCH₃ |

| 3.3 - 3.4 | d | 2H | Allyl CH₂ |

| 5.9 | s | 2H | O-CH₂-O |

Note: Data compiled from typical values and may vary slightly depending on the specific experimental conditions. Aromatic protons are generally observed between 6.0 and 6.5 ppm, protons at the double bond of the allyl group around 5.0 ppm, and protons of methoxy groups and the methylene (B1212753) bridge between 3.3 and 4.0 ppm.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Aromatic C-O |

| ~140 | Aromatic C-O |

| ~137 | Allyl CH= |

| ~135 | Aromatic C-C |

| ~115 | Allyl =CH₂ |

| ~108 | Aromatic CH |

| ~101 | O-CH₂-O |

| ~60 | OCH₃ |

| ~34 | Allyl CH₂ |

Note: These are approximate chemical shift values. Actual values can vary based on the solvent and other experimental parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (aromatic and vinyl) |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1480 | Medium | CH₂ scissoring |

| ~1250, 1040 | Strong | C-O stretch (ethers) |

| ~930 | Strong | O-CH₂-O bend |

Note: This table represents characteristic absorption peaks for this compound.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound can be identified in complex mixtures like essential oils.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 222 | High | [M]⁺ (Molecular Ion) |

| 207 | Medium | [M - CH₃]⁺ |

| 195 | Medium | [M - C₂H₃]⁺ |

| 177 | High | [M - C₃H₅O]⁺ |

| 165 | High | [M - C₃H₅O - CH₃]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following are representative experimental protocols for obtaining the spectroscopic data of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like pure this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the neat oil directly onto the ATR crystal.[5][6] If this compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[4]

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission or ATR.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

Instrumentation and Parameters:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 60°C, holding for a few minutes, and then ramping up to 240°C at a rate of 3-5 °C/min.[8]

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Range: Scanning from m/z 40 to 550.

-

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the chemical structure.

Caption: Workflow for the structural elucidation of this compound using spectroscopic data.

Conclusion

This technical guide provides a consolidated resource on the chemical structure and spectroscopic data of this compound for the scientific community. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a foundational basis for the identification, quantification, and further investigation of this versatile natural product. The detailed characterization of this compound is essential for its potential applications in drug development, agriculture, and other fields of chemical and biological research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dillapiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillapiol is a naturally occurring phenylpropanoid and a significant constituent of the essential oils derived from various plants, including dill (Anethum graveolens) and several species of the Piper genus, notably Piper aduncum.[1] Structurally, it is a member of the benzodioxole class of organic compounds.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, synthesis, and characterization. Furthermore, it delves into its biological activities and putative mechanisms of action, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is a viscous, nearly colorless liquid at room temperature, possessing a characteristic woody and spicy aroma.[2] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |

| Molecular Weight | 222.24 g/mol | [3][4] |

| Appearance | Viscous, almost colorless liquid | [2] |

| Melting Point | 29.5 °C | [1] |

| Boiling Point | 285 °C (at 760 mmHg) | [5] |

| Density | 1.163 g/mL (at 20 °C) | [6] |

| Refractive Index | n20/D 1.533 | [5] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference(s) |

| Water Solubility | Very slightly soluble (0.2 g/L at 25 °C) | [5][7] |

| Solubility in Organic Solvents | Soluble in alcohol and oils; almost insoluble in Propylene glycol. | [8] |

| LogP (Octanol-Water Partition Coefficient) | 2.33 - 2.38 | [9] |

Experimental Protocols

This section outlines detailed methodologies for the isolation, synthesis, and characterization of this compound.

Isolation of this compound from Piper aduncum

This compound is the major component of the essential oil from the leaves of Piper aduncum.[10] Steam distillation is a common method for its extraction.[2]

Protocol: Steam Distillation and Purification

-

Plant Material Preparation: Fresh or dried leaves of Piper aduncum are used as the starting material.

-

Steam Distillation: The plant material is subjected to steam distillation for approximately 4 hours using a Clevenger-type apparatus. The essential oil is collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Fractional Distillation: The crude oil is then subjected to fractional distillation to increase the concentration of this compound. Fractions are collected at specific temperature ranges.

-

Column Chromatography: For further purification, the this compound-rich fraction is subjected to column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane).[11]

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) with visualization under UV light or by staining with a vanillin/H₂SO₄ reagent.[11]

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Chemical Synthesis of this compound

Several synthetic routes to this compound have been reported. One common approach starts from gallacetophenone (B154301).

Protocol: Synthesis from Gallacetophenone

-

Formation of Gallacetophenone 3,4-dimethyl ether: A mixture of gallacetophenone, benzene, and anhydrous potassium carbonate is heated to boiling. Methyl sulphate is added, and the mixture is refluxed for 6 hours. After workup, the product is crystallized from methanol.[3]

-

Oxidation: The gallacetophenone 3,4-dimethyl ether is oxidized using hydrogen peroxide in an alkaline solution to yield 1,2-dihydroxy-3,4-dimethoxybenzene.[3]

-

Allylation: The resulting dihydroxy compound is treated with allyl bromide in acetone (B3395972) in the presence of potassium carbonate to form a monoallyl ether.[3]

-

Claisen Rearrangement: The monoallyl ether undergoes thermal rearrangement by heating in an oil bath to approximately 200°C to produce 1,2-dihydroxy-3,4-dimethoxyallylbenzene.[3]

-

Methylenation: The dihydroxyallylbenzene is then refluxed with diiodomethane (B129776) and anhydrous potassium carbonate in acetone for 8 hours to form the methylenedioxy bridge, yielding this compound.[3]

-

Purification: The final product is purified by distillation under reduced pressure.[3]

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[10]

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz). The structure is elucidated by analyzing the chemical shifts, coupling patterns, and correlations observed in the spectra.

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is prepared as a solution in a suitable solvent (e.g., CCl₄) in an IR cell.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic and vinyl), and C-O (ether and methylenedioxy) bonds.

3.3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis of volatile components.[12]

-

Ionization: Electron Impact (EI) is a common ionization technique used for this type of molecule.[12]

-

Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.

Biological Activities and Mechanisms of Action

This compound has garnered significant interest for its diverse biological activities, particularly its anti-inflammatory and insecticidal properties.

Anti-inflammatory Activity

This compound has demonstrated moderate anti-inflammatory effects in preclinical models.[4][5]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.[13]

-

Grouping: Animals are randomly divided into a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.[13]

-

Compound Administration: Test compounds are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[9]

-

Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.[9]

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.

Putative Signaling Pathways

While the exact molecular targets are still under investigation, evidence suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][13]

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Insecticidal and Synergistic Activity

This compound exhibits insecticidal properties against various pests and acts as a synergist for other insecticides like pyrethrins.[10][14][15]

Experimental Protocol: Contact Bioassay for Adulticidal Activity

-

Insect Rearing: A colony of the target insect (e.g., Aedes aegypti) is maintained under controlled laboratory conditions.[16]

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

-

Treatment of Surfaces: A defined volume of each test solution is applied to the inner surface of a glass bottle or other suitable container and the solvent is allowed to evaporate, leaving a uniform coating of the compound.

-

Exposure of Insects: A known number of adult insects are introduced into the treated containers.

-

Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24 and 48 hours) after exposure.

-

Data Analysis: The lethal concentrations (e.g., LC₅₀ and LC₉₀) are determined using probit analysis.[17]

Mechanism of Synergistic Action

The synergistic effect of this compound is believed to be due to its ability to inhibit cytochrome P450 (CYP) enzymes in insects.[15] These enzymes are crucial for the detoxification of insecticides. By inhibiting these enzymes, this compound prevents the breakdown of the primary insecticide, thereby enhancing its efficacy.

Caption: Proposed mechanism of this compound's synergistic insecticidal activity.

Conclusion

This compound is a multifaceted natural compound with well-defined physical and chemical properties. Its biological activities, particularly its anti-inflammatory and insecticidal effects, make it a promising candidate for further research and development in the pharmaceutical and agrochemical industries. The detailed experimental protocols and an understanding of its putative mechanisms of action provided in this guide serve as a valuable resource for scientists and researchers working with this intriguing molecule. Further investigation into its specific molecular targets and signaling pathways will be crucial for unlocking its full therapeutic and commercial potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Dillapiole | 484-31-1 [smolecule.com]

- 3. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 11. redalyc.org [redalyc.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dillapiole - Wikipedia [en.wikipedia.org]

- 16. Oviposition Deterrence and Larvicidal Activity of Propyl Ether Dillapiole and Piperidyl Dillapiole Against Aedes (Stegomyia) aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biological Activities of Dillapiol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dillapiol (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring phenylpropanoid that has garnered significant scientific interest for its broad spectrum of biological activities.[1] Abundantly found in the essential oils of various plants, notably from the Anethum (dill) and Piper genera, this compound serves as a versatile scaffold for the synthesis of derivatives with enhanced pharmacological potential.[1][2] Its versatile chemical structure, featuring an allyl side chain and a substituted aromatic ring, allows for numerous modifications, making it an attractive starting material for drug discovery and development.[1] This technical guide provides a comprehensive overview of the key biological activities of this compound and its analogues, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Insecticidal and Synergistic Activity

This compound exhibits potent insecticidal properties against a range of agricultural and public health pests.[3][4] Furthermore, it acts as a powerful synergist, enhancing the efficacy of conventional insecticides, which is a critical strategy to combat rising insecticide resistance.[5][6]

Direct Insecticidal Effects

This compound has demonstrated significant toxicity to various insect species. Its efficacy is often quantified by the median lethal dose (LD₅₀) or median lethal concentration (LC₅₀).

Table 1: Insecticidal Activity of this compound and its Derivatives

| Compound | Target Insect | Bioassay | Quantitative Metric | Reference |

|---|---|---|---|---|

| This compound | Spodoptera frugiperda (Fall Armyworm) | Topical Application | LD₅₀ = 0.35 ppm | [5][7] |

| This compound | Aedes aegypti (Larvae) | Larvicidal Assay | LC₅₀ = 11.0 ppm | [3] |

| Isothis compound | Aedes aegypti (Adult Females) | Contact Bioassay | > this compound | [3] |

| Propyl ether dillapiole (B1196416) | Aedes aegypti (Larvae) | Larvicidal Assay | LC₅₀ = 24.60 µg/mL (24h) | [8] |

| Piperidyl dillapiole | Aedes aegypti (Larvae) | Larvicidal Assay | LC₅₀ = 31.58 µg/mL (24h) |[8] |

Synergistic Activity with Insecticides

The most notable entomological property of this compound is its ability to synergize with other insecticides, such as pyrethrins (B594832) and pyrethroids.[1][9] This effect is primarily attributed to the inhibition of insect metabolic enzymes, particularly cytochrome P450 monooxygenases (CYP450s), which are responsible for detoxifying xenobiotics.[1][2] By inhibiting these enzymes, this compound prevents the breakdown of the insecticide, leading to increased pest mortality.

Table 2: Synergistic Insecticidal Activity of this compound

| Insecticide | Co-agent | Target Insect | Synergistic Factor (SF) | Reference |

|---|---|---|---|---|

| - | β-caryophyllene | Spodoptera frugiperda | >1 (LD₅₀ = 0.03 ppm) | [5][10] |

| - | Methyl eugenol | Spodoptera frugiperda | >1 (LD₅₀ = 0.05 ppm) | [5][10] |

| - | α-humulene | Spodoptera frugiperda | >1 (LD₅₀ = 0.05 ppm) | [5][10] |

| Pyrethrins | This compound | Tribolium castaneum | 2.0 | [9] |

| α-terthienyl | This compound | Aedes atropalpus (Larvae) | 1.9 | [9] |

| alpha-Cypermethrin | Dillapiole-rich essential oil | Spodoptera frugiperda | 7.55 | [11] |

| gamma-Cyhalothrin | Dillapiole-rich essential oil | Spodoptera frugiperda | 5.79 - 10.48 |[11] |

Note: The LD₅₀ values for co-agents represent the lethal dose of the binary mixture.

Caption: this compound enhances insecticide efficacy by inhibiting cytochrome P450-mediated detoxification.[1]

Experimental Protocol: Topical Insecticidal Bioassay

This protocol is adapted for determining the acute toxicity of compounds against larvae of the fall armyworm, Spodoptera frugiperda.[5]

-

Compound Preparation: Test compounds (this compound, derivatives, or mixtures) are dissolved in a suitable solvent (e.g., acetone) to create a series of concentrations.

-

Insect Rearing: Third-instar larvae of S. frugiperda are used for the assay.

-

Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal side of the larva's pronotum using a microsyringe. A control group is treated with the solvent alone.

-

Incubation: Treated larvae are transferred to Petri dishes containing an artificial diet and maintained under controlled conditions (e.g., 25°C, 12h photoperiod).

-

Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48 hours) post-application. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Data Analysis: The dose-mortality data is subjected to probit analysis to calculate the LD₅₀ value, the dose required to kill 50% of the test population.

Antifungal Activity

This compound demonstrates broad-spectrum antifungal activity against fungi of agricultural and clinical importance.[12][13] Its mechanism of action is believed to involve the induction of oxidative stress and subsequent mitochondrial dysfunction, leading to apoptosis.[12]

Table 3: Antifungal Activity of this compound

| Fungal Strain | Bioassay | Quantitative Metric | Reference |

|---|---|---|---|

| Aspergillus niger, A. flavus, Penicillium digitatum + 17 others | Mycelial Growth Inhibition | 100% inhibition at 0.4 µg/mL | [12] |

| 15 of 20 tested fungal strains | Mycelial Growth Inhibition | 100% inhibition at 0.3 µg/mL | [12] |

| Dermatophytes and non-dermatophyte filamentous fungi | Microdilution | Significant MIC and MFC values |[14] |

Experimental Protocol: Mycelial Growth Inhibition Assay (Disk Diffusion Method)

This protocol is used to evaluate the in vitro antifungal potential of this compound.[12][13]

-

Culture Preparation: The target fungal strains are cultured on a suitable solid medium (e.g., Potato Dextrose Agar (B569324), PDA) until they reach an active growth phase.

-

Inoculation: A standardized suspension of fungal spores or a mycelial plug is used to inoculate fresh PDA plates, ensuring a uniform lawn of growth.

-

Compound Application: Sterile paper discs are impregnated with known concentrations of this compound (dissolved in a solvent like DMSO). The discs are allowed to dry and then placed onto the surface of the inoculated agar plates. A solvent-treated disc serves as a negative control, and a standard antifungal agent (e.g., fluazinam) serves as a positive control.[12]

-

Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., 25-28°C) for a period determined by the growth rate of the fungus (typically 3-7 days).

-

Measurement: The antifungal activity is quantified by measuring the diameter of the inhibition zone (the clear area around the disc where fungal growth is prevented). The percentage of mycelial growth inhibition can also be calculated by comparing the colony diameter in the treatment group to the control group.

Caption: Postulated antifungal mechanism of action for this compound.[12]

Anti-inflammatory Activity

This compound and its derivatives, particularly di-hydrodillapiole, exhibit significant anti-inflammatory properties.[7][15] This activity has been primarily demonstrated in in vivo models of acute inflammation. The mechanism is thought to involve the modulation of neutrophil activity and key inflammatory signaling pathways.[7][16]

Table 4: Anti-inflammatory Activity of this compound and Derivatives

| Compound | Animal Model | Assay | Result | Reference |

|---|---|---|---|---|

| This compound | Rat | Carrageenan-induced paw edema | Significant edema inhibition (p<0.05) | [7][15] |

| Di-hydrodillapiole | Rat | Carrageenan-induced paw edema | Significant edema inhibition (p<0.05) | [7][15] |

| This compound | Human Neutrophils | In vitro chemotaxis assay | Inhibition of fMLF-induced chemotaxis | [17] |

| this compound | Human Neutrophils | In vitro calcium flux assay | Activation of intracellular Ca²⁺ flux |[17] |

Signaling Pathways in Inflammation

While the exact molecular targets are not fully elucidated, evidence suggests that this compound's anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for anti-inflammatory natural products.[1][16] this compound has also been shown to directly modulate calcium flux and chemotaxis in neutrophils, which are critical cellular events in the inflammatory response.[7][16]

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.[1][16]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.[16][18]

-

Animal Model: Wistar rats are typically used. Animals are fasted overnight before the experiment but allowed access to water.

-

Compound Administration: Animals are divided into groups. The test group receives this compound or its derivatives, usually administered orally (p.o.) or intraperitoneally (i.p.). The positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and the negative control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, and 3 hours) after.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antileishmanial Activity

This compound and its synthetic derivatives have demonstrated promising activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis.[19][20]

Table 5: Antileishmanial and Cytotoxic Activity of this compound and its Derivatives

| Compound | Target/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | Leishmania amazonensis (promastigotes) | IC₅₀ | 69.3 µM | [20] |

| This compound | Leishmania brasiliensis (promastigotes) | IC₅₀ | 59.4 µM | [20] |

| Di-hydrodillapiole | L. amazonensis (promastigotes) | IC₅₀ | 99.9 µM | [20] |

| Isodillapiole (B102693) | L. amazonensis (promastigotes) | IC₅₀ | 122.9 µM | [20] |

| Dillapiole n-butyl ether | L. amazonensis (promastigotes) | IC₅₀ | 1.6 µM (72h) | [19] |

| Dillapiole n-butyl ether | L. amazonensis (promastigotes) | IC₅₀ | 3.0 µM (72h) | [21] |

| Dillapiole n-butyl ether | L. guyanensis (promastigotes) | IC₅₀ | 3.0 µM (72h) | [22] |

| Dillapiole n-butyl ether | Peritoneal Macrophages | CC₅₀ | 413 µM | [19] |

| Dillapiole n-butyl ether | Human PBMCs | CC₅₀ | 203.9 µM (72h) |[22] |

IC₅₀: 50% inhibitory concentration against the parasite. CC₅₀: 50% cytotoxic concentration against host cells.

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

-

Parasite Culture: Promastigotes of the Leishmania species are cultured in appropriate liquid media (e.g., Schneider's or M199) supplemented with fetal bovine serum at 25-26°C.

-

Assay Setup: In a 96-well microtiter plate, parasites in the logarithmic growth phase are seeded at a specific density.

-

Compound Addition: Serial dilutions of the test compounds (this compound, derivatives) are added to the wells. A standard antileishmanial drug (e.g., Pentacarinat®) is used as a positive control, and wells with parasites and vehicle serve as a negative control.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, 72 hours) at 25-26°C.

-

Viability Assessment: Parasite viability is determined using a colorimetric method (e.g., MTT assay) or by direct counting using a Neubauer chamber.

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.

Anticancer and Cytotoxic Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating broad cytotoxic effects against various tumor cell lines.[23][24] The proposed mechanism involves the induction of oxidative stress, leading to apoptosis via the mitochondrial pathway, cell cycle arrest, and disruption of the cellular cytoskeleton.[23]

Table 6: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Incubation Time | IC₅₀ | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Triple-negative breast cancer | - | - | [23] |

| MCF-7 | Breast cancer | 48h | > Tamoxifen IC₅₀ | [25] |

| RPMI 2650 | Nasal squamous cell carcinoma | - | 46 µM | [24] |

| HGnF (Normal) | Human gingival fibroblast | - | No IC₅₀ up to 150 µM |[24] |

Mechanism of Anticancer Action

This compound acts as a pro-oxidant compound in cancer cells, inducing the release of reactive oxygen species (ROS).[23] This increase in oxidative stress disrupts mitochondrial membrane potential, triggering the intrinsic pathway of apoptosis. Additionally, this compound has been shown to arrest the cell cycle at the G0/G1 phase and disrupt actin filaments, which can inhibit cancer cell proliferation and migration.[23]

Caption: Multifaceted anticancer mechanisms of this compound.[23]

Structure-Activity Relationships (SAR)

Studies on this compound and its semi-synthetic analogues have provided insights into the structural features crucial for their biological activities.

-

Benzodioxole Ring: The 1,3-benzodioxole (B145889) ring system is consistently shown to be critical for anti-inflammatory, insecticidal, and antileishmanial activities.[15][16]

-

Methoxy (B1213986) Groups: The two methoxy groups on the aromatic ring are important for maintaining anti-inflammatory efficacy.[15][16]

-

Allyl Side Chain: Modifications to the allyl side chain significantly impact biological activity. For instance, reduction of the double bond to form di-hydrodillapiole maintains anti-inflammatory activity, while isomerization to isodillapiole can reduce antileishmanial efficacy compared to the parent compound.[15][20] Etherification of the side chain, as in dillapiole n-butyl ether, dramatically enhances antileishmanial potency.[19]

Conclusion

This compound is a highly active phenylpropanoid with a remarkable range of biological properties, including potent insecticidal, antifungal, anti-inflammatory, antileishmanial, and anticancer effects.[1][12][15][20][23] Its role as an insecticide synergist is particularly noteworthy, offering a potential solution to overcome pest resistance to conventional agents.[9] The this compound scaffold has proven to be a valuable template for the development of novel derivatives with enhanced potency and selectivity. Further research focusing on the elucidation of specific molecular targets, pharmacokinetic profiling, and in vivo efficacy studies is warranted to fully exploit the therapeutic and agrochemical potential of this versatile natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Dillapiole CAS 484-31-1 - Research Compound [benchchem.com]

- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 4. scielo.br [scielo.br]

- 5. Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm [ouci.dntb.gov.ua]

- 6. Dillapiole - Wikipedia [en.wikipedia.org]

- 7. Buy Dillapiole | 484-31-1 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. journaljammr.com [journaljammr.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Dillapiole as antileishmanial agent: discovery, cytotoxic activity and preliminary SAR studies of dillapiole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. scielo.br [scielo.br]

- 23. Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Dillapiol as a Natural Precursor for Organic Synthesis: A Technical Guide

Executive Summary: Dillapiol, a naturally occurring phenylpropanoid, is emerging as a valuable and sustainable precursor for organic synthesis. Abundantly found in the essential oils of various plants, particularly Piper aduncum, its versatile chemical structure, featuring an allyl side chain and a substituted aromatic ring, provides multiple sites for synthetic modification. This technical guide offers an in-depth overview of this compound's physicochemical properties, extraction from natural sources, and its application in the synthesis of key derivatives. Detailed experimental protocols, comprehensive quantitative data, and visualizations of synthetic pathways and biological mechanisms are provided to support researchers, scientists, and drug development professionals in leveraging this promising natural product.

Introduction to this compound

This compound, chemically known as 4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole, is a phenylpropene that has garnered significant interest in the scientific community.[1] Its bioavailability and the potential for a wide range of chemical modifications make it an attractive starting material for the semi-synthesis of novel bioactive compounds.[1] The high concentration of this compound in certain plant essential oils presents a sustainable and readily available resource for synthetic applications.[1] This guide will explore the journey from its natural sources to the synthesis and biological significance of its derivatives, which have shown promising anti-inflammatory, insecticidal, and antileishmanial activities.[1]

Physicochemical Properties of this compound

This compound is a viscous, almost colorless liquid with a woody, spicy, and herbal aroma.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [4] |

| Molar Mass | 222.24 g/mol | [5] |

| Appearance | Viscous, almost colorless liquid | [2] |

| Melting Point | 29.5 °C | [6] |

| Boiling Point | 285 °C | [2] |

| Density | 1.163 g/mL at 20 °C | [7] |

| Refractive Index | n20/D 1.530-1.532 | [8] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [2] |

Natural Sources and Extraction of this compound

This compound is predominantly found in the essential oils of plants from the Piper and Anethum genera.[1] The spiked pepper (Piper aduncum) is a particularly rich source, making it ideal for extraction.[1]

| Plant Species | Family | Plant Part | This compound Concentration |

| Piper aduncum | Piperaceae | Leaves | High |

| Anethum graveolens (Dill) | Apiaceae | Seeds, Herb | Variable |

| Anethum sowa (Indian Dill) | Apiaceae | Seeds | High |

| Foeniculum vulgare (Fennel) | Apiaceae | Root | Present |

| Perideridia gairdneri | Apiaceae | Inflorescence | ~30.3% |

| Bunium persicum (Black Caraway) | Apiaceae | Seeds | Present |

Experimental Protocol: Hydrodistillation of this compound from Piper aduncum

This protocol describes a standard laboratory method for extracting this compound-rich essential oil.

Materials and Equipment:

-

Fresh leaves of Piper aduncum

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

2 L round-bottom flask

-

Heating mantle

-

Clevenger-type apparatus

-

Condenser

-

Collection vessel (sealed glass vial)

Procedure:

-

Place approximately 500 g of fresh, chopped Piper aduncum leaves into the 2 L round-bottom flask.[1]

-

Add approximately 1.5 L of distilled water to fully submerge the plant material.[1]

-

Set up the Clevenger-type apparatus connected to the flask and a condenser.

-

Heat the flask using the heating mantle to bring the water to a boil.

-

Continue the hydrodistillation for 3-4 hours, allowing the volatile components to vaporize, condense, and collect in the apparatus arm.[1]

-

The essential oil will separate from the aqueous distillate in the collection arm.[1]

-

After completion, turn off the heat and allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the collection arm.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[1]

-

Store the purified this compound-rich essential oil in a sealed glass vial in a cool, dark place.[1]

This compound as a Precursor in Organic Synthesis

The chemical structure of this compound, with its reactive allyl side chain and aromatic ring, offers several avenues for synthetic modification.[1] Simple and efficient transformations can lead to a variety of derivatives with altered physicochemical and biological properties.[1]

Catalytic Reduction to Dihydrodillapiole

The reduction of the allyl side chain of this compound results in dihydrodillapiole, a derivative that has shown significant anti-inflammatory properties.[9]

Experimental Protocol:

-

Materials and Equipment:

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (2 mmol, 0.444 g) in 40 mL of methanol.[1]

-

To this solution, add sodium borohydride (20 mmol, 0.756 g) and nickel(II) chloride hexahydrate (1.5 mmol, 0.356 g).[1]

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, filter the reaction mixture to remove insoluble salts.[1]

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel to yield pure dihydrodillapiole.[1]

-

Yield: Approximately 86%.[1]

-

Isomerization to Isodillapiole

The isomerization of the allyl side chain to a more stable propenyl group yields isodillapiole.[1]

Experimental Protocol:

-

Materials and Equipment:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Butanol

-

Concentrated Hydrochloric acid (HCl)

-

25 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 25 mL round-bottom flask, dissolve 4 g of this compound (18.0 mmol) in 20 mL of butanol containing 3.4 g of potassium hydroxide (a 17% solution).[1]

-

Heat the reaction mixture to reflux with constant stirring for 24 hours.[1]

-

Monitor the reaction progress using TLC.

-

After cooling, neutralize the mixture with approximately 1.2 mL of concentrated HCl and add 8 mL of cold distilled water.[1]

-

Transfer the mixture to a separatory funnel and wash the organic phase three times with 20 mL of water.[1]

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain isodillapiole.[1]

-

Yield: Approximately 85%.[1]

-

Quantitative Data of this compound and Derivatives

The following tables summarize key spectroscopic data for this compound and its primary derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| This compound | 6.32 (1H, s, Ar-H), 5.94-5.88 (1H, m, -CH=), 5.90 (2H, s, -OCH₂O-), 5.08-5.02 (2H, m, =CH₂), 4.07 (3H, s, -OCH₃), 3.86 (3H, s, -OCH₃), 3.30 (2H, d, Ar-CH₂-) | 149.3, 144.1, 138.8, 137.5, 133.2, 115.4, 112.7, 108.6, 101.2, 60.8, 56.4, 34.1 |

| Dihydrodillapiole | 6.31 (1H, s, Ar-H), 5.89 (2H, s, -OCH₂O-), 4.06 (3H, s, -OCH₃), 3.85 (3H, s, -OCH₃), 2.55 (2H, t, Ar-CH₂-), 1.62 (2H, m, -CH₂-), 0.94 (3H, t, -CH₃) | 149.2, 144.0, 138.7, 133.5, 115.7, 108.5, 101.1, 60.7, 56.3, 32.5, 23.1, 13.9 |

| Isodillapiole | 6.33 (1H, s, Ar-H), 6.25 (1H, d, Ar-CH=), 6.01 (1H, dq, =CH-CH₃), 5.91 (2H, s, -OCH₂O-), 4.08 (3H, s, -OCH₃), 3.87 (3H, s, -OCH₃), 1.85 (3H, d, =CH-CH₃) | 149.1, 144.2, 138.5, 133.0, 130.8, 124.5, 115.9, 108.7, 101.0, 60.9, 56.5, 18.4 |

| Note: NMR data is compiled from typical values and may vary slightly depending on experimental conditions.[1] |

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

| Compound | O-CH₂-O | C=C (Aromatic) | C-O-C (Ether) | =C-H (Allyl/Propenyl) | C-H (Alkyl) |

| This compound | ~1040, ~930 | ~1610, ~1505 | ~1250, ~1100 | ~3080, ~1640, ~915 | ~2940, ~2840 |

| Dihydrodillapiole | ~1040, ~930 | ~1610, ~1505 | ~1250, ~1100 | - | ~2960, ~2870 |

| Isodillapiole | ~1040, ~930 | ~1610, ~1505 | ~1250, ~1100 | ~3020, ~1650, ~965 | ~2940, ~2840 |

Biological Activities of this compound and Derivatives

This compound and its synthetic analogues exhibit a range of significant biological activities, making them interesting candidates for drug development and agrochemical applications.

Insecticidal Activity and Synergism

This compound demonstrates notable insecticidal properties and, crucially, acts as a synergist for other insecticides like pyrethrins.[1] This synergistic effect is primarily attributed to the inhibition of insect metabolic enzymes, specifically cytochrome P450 monooxygenases (CYP450s).[1] The methylenedioxy group of this compound is metabolized by CYP450 to a reactive intermediate that binds to the enzyme, rendering it inactive. This prevents the insect from detoxifying the primary insecticide, thus enhancing its potency.

Anti-inflammatory Activity

This compound and its derivatives, particularly dihydrodillapiole, have demonstrated anti-inflammatory properties.[9] This activity is believed to be mediated through the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][10] By inhibiting the phosphorylation of key proteins in these cascades, this compound can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. meihonglab.com [meihonglab.com]

- 6. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

The Chemical Diversity of Piper aduncum: A Technical Guide to its Chemotypes and Dillapiol Content Variation

For Researchers, Scientists, and Drug Development Professionals

Abstract